5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic organic compound characterized by its unique oxadiazole ring and pyridine moiety. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a pyridine ring substituted at the 4-position and an oxadiazole ring, which contributes to its diverse chemical properties.
The synthesis and study of 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid have been documented in various scientific literature, highlighting its significance in pharmaceutical chemistry. It is often derived from reactions involving pyridine derivatives and oxadiazole precursors.
This compound belongs to the class of heterocyclic compounds, specifically oxadiazoles, which are known for their diverse pharmacological properties. It is classified as an aromatic compound due to the presence of the pyridine ring.
The synthesis of 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid typically involves multi-step synthetic routes. Common methods include:
The synthesis may require specific conditions such as controlled temperatures and the use of solvents that facilitate the reaction while minimizing side products. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid is CHNO. Its structure features:
The compound's molecular weight is approximately 206.17 g/mol. The oxadiazole ring contributes to its stability and reactivity, making it a subject of interest in drug development.
5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid can participate in several chemical reactions:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently and selectively.
The mechanism of action for 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid is primarily linked to its interactions with biological targets such as enzymes or receptors. Its oxadiazole moiety may enhance binding affinity due to hydrogen bonding capabilities.
Research indicates that this compound may exhibit antimicrobial and anticancer properties through mechanisms that involve inhibition of key metabolic pathways in target cells.
5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid typically appears as a crystalline solid. Its melting point is reported to be in the range of 150–155 °C.
The compound exhibits moderate solubility in polar solvents such as water and methanol but may be less soluble in non-polar solvents. Its stability can vary based on environmental conditions such as pH and temperature.
Spectroscopic data (NMR, IR) provide insights into its functional groups and bonding characteristics, confirming the presence of both pyridine and oxadiazole structures.
5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid has potential applications in:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century due to stability concerns and synthetic challenges. Its medicinal potential was unlocked in the 1960s with the development of Oxolamine, a cough suppressant featuring the 1,2,4-oxadiazole core. This breakthrough demonstrated the scaffold’s biological compatibility and spurred further research [1] [2]. Over the past two decades, scientific interest has surged dramatically, reflected in a >100% increase in publications since 2000. Notable FDA-approved drugs incorporating this motif include:
Natural products like Phidianidine A/B (isolated from sea slugs) and quisqualic acid (from Quisqualis indica seeds) further validated the pharmacophore’s biological relevance, exhibiting cytotoxic activity and receptor agonism [2].
Table 1: Historical Milestones of 1,2,4-Oxadiazoles in Drug Development
Year | Compound/Event | Significance |
---|---|---|
1884 | First synthesis by Tiemann & Krüger | Initial chemical characterization |
1960s | Oxolamine approval | First therapeutic agent with 1,2,4-oxadiazole core |
2011 | Phidianidine isolation | Natural product validation of bioactivity |
2014 | Ataluren approval | Treatment for neuromuscular disease |
2020s | Multitargeted derivatives (e.g., GSK-3β inhibitors) | Expansion into complex disease modulation |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing critical instability issues while maintaining comparable hydrogen-bonding capabilities. This ring system exhibits:
These properties are exemplified in naldemedine (opioid antagonist) and amenamevir (antiviral), where the oxadiazole core replaces hydrolytically labile groups, enhancing oral bioavailability [5].
The 5-pyridin-4-yl substitution at the oxadiazole’s C5 position confers distinct advantages:
The C3-carboxylic acid moiety adds complementary functionality:
In GSK-3β inhibitors for Alzheimer’s disease, the 3-carboxylic acid-5-pyridin-4-yl-1,2,4-oxadiazole scaffold (e.g., compound 10b, IC₅₀ = 0.19 μM) demonstrated dual inhibition of tau hyperphosphorylation and neuroinflammation, attributed to synergistic electronic effects of both substituents [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9